1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea
Description
This compound features a urea backbone substituted with a phenyl group, a 1-methylindolin-5-yl moiety, and a piperidin-1-yl ethyl chain. The piperidine and indoline groups may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-24-23(28)25-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLGPJRBZLSNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea typically involves multiple steps:
-
Formation of the Indoline Moiety:
- Starting with an appropriate indole derivative, the indoline ring can be formed through reduction reactions.
- Common reagents: Sodium borohydride (NaBH4) or catalytic hydrogenation.
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Alkylation of Indoline:
- The indoline is then alkylated using a suitable alkyl halide to introduce the 1-methyl group.
- Common reagents: Methyl iodide (CH3I) or methyl bromide (CH3Br).
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Formation of the Piperidine Ring:
- The piperidine ring is introduced through a nucleophilic substitution reaction with a piperidine derivative.
- Common reagents: Piperidine and a suitable leaving group such as tosylate or mesylate.
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Urea Formation:
- The final step involves the reaction of the intermediate with phenyl isocyanate to form the urea linkage.
- Common reagents: Phenyl isocyanate (C6H5NCO).
Industrial Production Methods: While the laboratory synthesis involves multiple steps and purification processes, industrial production may employ optimized conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms are often used to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized to introduce functional groups or modify existing ones.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
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Reduction:
- Reduction reactions can be used to modify the indoline or piperidine rings.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
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Substitution:
- Nucleophilic or electrophilic substitution reactions can introduce new substituents.
- Common reagents: Halides, sulfonates.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
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Medicine:
- Explored as a potential therapeutic agent due to its bioactive properties.
- Studied for its effects on various biological pathways and targets.
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Industry:
- Potential applications in the development of new materials and chemical processes.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
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Enzyme Inhibition:
- Inhibiting key enzymes involved in metabolic pathways.
- Binding to the active site of enzymes and preventing substrate access.
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Receptor Binding:
- Interacting with cellular receptors to modulate signal transduction.
- Affecting receptor conformation and downstream signaling pathways.
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Pathway Modulation:
- Influencing various biological pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous urea/amine derivatives:
Key Observations:
Substituent-Driven Activity: The target compound lacks the pyridinyl or triazinan motifs seen in compounds 1 and 3, which are critical for glucokinase activation and analgesic effects, respectively . Its indoline group may confer selectivity for neurological or metabolic targets over the pyridine-based analogs.
Piperidine Role :
- Piperidine-containing compounds (e.g., III-5b in ) often exhibit enhanced membrane permeability and mitochondrial targeting in anticancer applications. The target’s piperidinyl-ethyl chain may similarly improve bioavailability but lacks the imidazolium cation linked to cytotoxicity in III-5b .
Urea vs. Carbamate/Carboxylate :
- Unlike the methylsulfonamido-carboxylate in , the target’s urea group provides hydrogen-bonding capacity, which is advantageous for enzyme inhibition (e.g., kinase ATP-binding sites) .
Biological Activity
1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, a compound notable for its unique structural features, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Structural Characteristics
The compound has a complex structure characterized by:
- Indoline Moiety : Contributes to interactions with various biological targets.
- Piperidine Ring : Enhances the compound's ability to engage with neurotransmitter systems.
- Urea Functional Group : Often associated with enzyme inhibition properties.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune modulation. This pathway is crucial in cancer immunotherapy as IDO1 inhibition can enhance anti-tumor immunity .
In Vitro Studies
A series of in vitro studies have evaluated the inhibitory effects of various phenyl urea derivatives on IDO1. For instance:
- Compound i12 demonstrated significant IDO1 inhibitory activity with an IC50 value of 0.7 nM, indicating its potential as a lead compound for further development .
- Other derivatives showed varying degrees of activity, emphasizing the importance of structural modifications for enhancing potency.
Case Study 1: IDO1 Inhibition
In a study focused on IDO1 inhibitors, several compounds were synthesized based on the phenyl urea scaffold. The findings highlighted that:
- The presence of specific functional groups significantly influenced the binding affinity to IDO1.
- Compounds lacking a carboxyl group exhibited no inhibitory activity, underscoring the necessity of this group for effective binding .
Case Study 2: Neuropharmacological Potential
Research into compounds similar to 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea suggests potential neuropharmacological applications. The indole structure is known for modulating serotonin receptors, which are pivotal in treating mood disorders and other neurological conditions.
Data Table: Summary of Biological Activities
| Compound Name | Biological Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound i12 | IDO1 | 0.7 | Potent lead for anti-tumor applications |
| Compound g3 | IDO1 | Not active | Lacks carboxyl group |
| Compound i24 | IDO1 | Moderate | Contains nitro group; potential toxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, often starting with the condensation of 1-methylindoline-5-amine with a piperidine-containing aldehyde or ketone. A key intermediate, 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine, is then coupled with phenyl isocyanate to form the urea backbone. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., coupling steps) require cooling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic reactivity in urea formation .
- Purification : Recrystallization from glyme or ethanol is recommended to achieve >95% purity .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and piperidine/methylindoline moieties (δ ~1.2–3.8 ppm for aliphatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm validate purity, with retention times calibrated against known standards .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, receptor isoforms). Strategies include:
- Dose-response normalization : Compare EC/IC values under standardized conditions (e.g., β1-adrenergic receptor assays using HEK293 cells) .
- Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .
- Orthogonal assays : Validate activity using alternative methods (e.g., radioligand binding vs. functional cAMP assays) .
Q. What in silico strategies are employed to predict the binding affinity of this compound to potential biological targets?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Use software like MOE or AutoDock to model interactions with targets (e.g., GPCRs) based on crystal structures from the Protein Data Bank (PDB) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of urea derivatives to predict bioactivity .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. What strategies are recommended for optimizing the pharmacokinetic properties of this compound while maintaining its bioactivity?
- Methodological Answer :
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to the piperidine ring to enhance solubility without disrupting urea-mediated hydrogen bonding .
- Metabolic stability : Replace labile methyl groups on indoline with fluorine atoms to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the urea group with enzymatically cleavable protectors (e.g., ester linkages) to improve oral bioavailability .
Q. How can crystallographic data be utilized to understand the compound's conformation and interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Torsion angles : Confirm the spatial arrangement of the piperidine and methylindoline groups .
- Intermolecular interactions : Identify hydrogen bonds between the urea carbonyl and solvent/co-crystallized molecules .
- Packing motifs : Analyze crystal lattice stability under varying temperatures (e.g., 100–296 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
